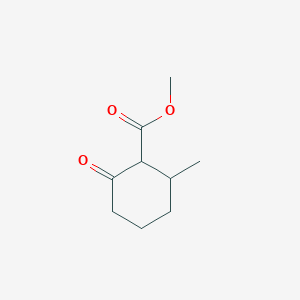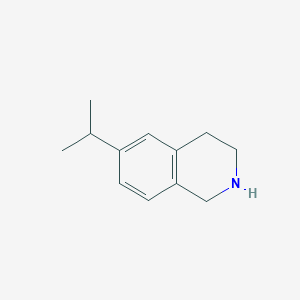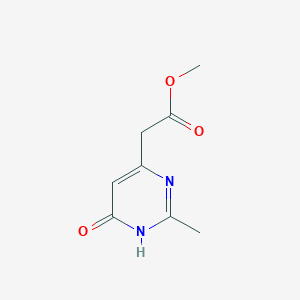
4,5-Dichloro-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
説明
4,5-Dichloro-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one, commonly referred to as DCF-Pyr, is a synthetic organic compound. It is a member of the pyridazinone family, a group of compounds with a wide range of biological properties. DCF-Pyr has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders.
科学的研究の応用
DCF-Pyr has been studied for its potential therapeutic applications in a variety of areas. In cancer research, DCF-Pyr has been shown to inhibit the growth of cancer cells, including those of colorectal and breast cancer. In inflammation research, DCF-Pyr has been demonstrated to reduce inflammation in animal models. In neurological research, DCF-Pyr has been found to protect against neuronal death and improve memory and learning in animal models.
作用機序
The mechanism of action of DCF-Pyr is not yet fully understood. However, it is believed to involve the inhibition of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB). In addition, DCF-Pyr has been found to modulate the activity of several signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways.
Biochemical and Physiological Effects
DCF-Pyr has been found to modulate a variety of biochemical and physiological processes. In cancer research, DCF-Pyr has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor angiogenesis. In inflammation research, DCF-Pyr has been demonstrated to reduce inflammation in animal models. In neurological research, DCF-Pyr has been found to protect against neuronal death and improve memory and learning in animal models.
実験室実験の利点と制限
DCF-Pyr has several advantages and limitations for lab experiments. One advantage is that DCF-Pyr is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. In addition, DCF-Pyr is a relatively safe compound, with no reported adverse effects in animal studies. However, the mechanism of action of DCF-Pyr is not yet fully understood, making it difficult to predict the effects of DCF-Pyr in different contexts.
将来の方向性
There are several potential future directions for DCF-Pyr research. One potential area of research is to further investigate the mechanism of action of DCF-Pyr and its effects on different signaling pathways. In addition, further research is needed to explore the potential therapeutic applications of DCF-Pyr in different areas, such as cancer, inflammation, and neurological disorders. Finally, further research is needed to explore the potential synergistic effects of DCF-Pyr with other compounds.
特性
IUPAC Name |
4,5-dichloro-2-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2O/c11-6-5-14-15(10(16)9(6)12)8-4-2-1-3-7(8)13/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDXDVRVVXRTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3389710.png)
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/structure/B3389712.png)



![3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3389742.png)
![2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3389748.png)
![2-(4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3389753.png)
![4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389759.png)
![4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389766.png)
![4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389773.png)
![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3389781.png)